molecular formula C12H27NO B14482684 N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine CAS No. 64080-49-5

N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine

Katalognummer: B14482684
CAS-Nummer: 64080-49-5
Molekulargewicht: 201.35 g/mol
InChI-Schlüssel: WKCPAXKFSBWDPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a complex structure with multiple alkyl groups attached to the nitrogen atom, making it a tertiary amine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine typically involves the alkylation of a primary or secondary amine with appropriate alkyl halides. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Alkylated or acylated amines.

Wissenschaftliche Forschungsanwendungen

N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Diethyl-2-methylpropan-1-amine
  • N,N-Dimethyl-2-methylpropan-1-amine
  • N-(2-Methoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine

Uniqueness

N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine is unique due to the presence of the ethoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar amines and can lead to different applications and properties.

Eigenschaften

CAS-Nummer

64080-49-5

Molekularformel

C12H27NO

Molekulargewicht

201.35 g/mol

IUPAC-Name

N-(2-ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine

InChI

InChI=1S/C12H27NO/c1-6-14-8-7-13(9-11(2)3)10-12(4)5/h11-12H,6-10H2,1-5H3

InChI-Schlüssel

WKCPAXKFSBWDPU-UHFFFAOYSA-N

Kanonische SMILES

CCOCCN(CC(C)C)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.